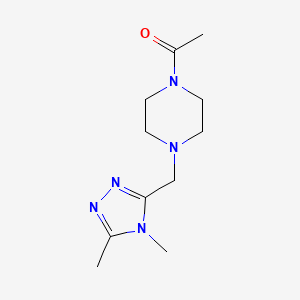
2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2,2-Trifluoro-N-(2-methylpiperidin-4-yl)acetamide hydrochloride” is a chemical compound with the CAS No. 2173998-83-7 . It is often used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. The compound contains a trifluoroacetamide group (CF3CONH2), which is attached to a 2-methylpiperidin-4-yl group . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 246.66 . More detailed physical and chemical properties such as melting point, boiling point, density, and toxicity information can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- Oxidative Addition to Alkenes and Dienes : The compound demonstrates significant reactivity in the oxidative system (t-BuOCl+NaI), facilitating the synthesis of various iodoamidation products and addition-cyclization products with alkenes and dienes. This reactivity highlights its potential in synthesizing fluorinated compounds with specific structural features, useful in medicinal chemistry and materials science (Shainyan et al., 2015).
Radiolabeling and Imaging Studies
- Imaging Probe Synthesis : Although a derivative, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179), labeled with [11C] for PET studies, did not show promising results as a ligand for imaging 5-HT2A receptors, it represents the exploratory efforts in utilizing similar compounds for developing radiolabeled imaging agents (Prabhakaran et al., 2006).
Molecular Structure and Analysis
- Xanthate-Transfer Approach : Research into the synthesis of α-Trifluoromethylamines showcases the versatility of compounds within this chemical space for creating biologically active compounds and exploring radical additions to generate fluorinated derivatives, which are valuable in drug discovery and agrochemical development (Gagosz & Zard, 2006).
Potential Biological Activities
- Antibacterial Evaluation : Derivatives of the compound class have been synthesized and evaluated for antibacterial properties, showing activity against various bacterial strains. This suggests potential applications in discovering new antibacterial agents or agrochemicals (Alharbi & Alshammari, 2019).
Chemical and Physical Characterization
- Spectroscopic and Structural Characterization : The synthesis and characterization of fluorinated derivatives, including their evaluation as potential molecular probes for ¹⁹F magnetic resonance spectroscopy and imaging, highlight the utility of such compounds in diagnostic imaging and as tools for studying biological systems (Chubarov et al., 2011).
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-(2-methylpiperidin-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.ClH/c1-5-4-6(2-3-12-5)13-7(14)8(9,10)11;/h5-6,12H,2-4H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMMYVOSQMNBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)NC(=O)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2636847.png)
![2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2636848.png)



![1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2636855.png)

![1-[(2,2-Dichlorocyclopropyl)methyl]-2-ethylbenzimidazole](/img/structure/B2636858.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2636860.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2636863.png)
![2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B2636866.png)

